molecular formula C23H21N5O4 B6079419 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid

Cat. No.: B6079419
M. Wt: 431.4 g/mol
InChI Key: XSCDQWKZTVTHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid (hereafter referred to as the target compound) is a pyrimidine derivative featuring a bicyclic tetrahydro-pyrimidinecarboxylic acid core. Its structure is distinguished by a 4,6-dimethylpyrimidinyl amino substituent and a 4-phenoxyphenyl group, which may influence its physicochemical properties and biological interactions. This article compares the target compound with structurally related analogs, focusing on substituent effects, synthesis efficiency, and molecular properties.

Properties

IUPAC Name

(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-6-oxo-3-(4-phenoxyphenyl)-1,3-diazinane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-12-15(2)25-22(24-14)27-23-26-20(29)13-19(21(30)31)28(23)16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-12,19H,13H2,1-2H3,(H,30,31)(H,24,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCDQWKZTVTHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)CC(N2C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\NC(=O)CC(N2C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antiviral and anticancer properties based on various studies.

The molecular formula of the compound is C24H28N4O3C_{24}H_{28}N_4O_3, with a molecular weight of approximately 431.4 g/mol . The structure features a pyrimidine ring, which is known for its diverse biological activities.

Antiviral Activity

Research has demonstrated that compounds similar to the target molecule exhibit antiviral properties against various strains of viruses. For instance, studies on related pyrimidine derivatives have shown efficacy against influenza viruses. The effective concentration (EC50) values for some derivatives ranged from 2.7 to 26.0 µg/ml against different strains of influenza A and B viruses . This suggests that modifications in the chemical structure can enhance antiviral potency.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus StrainEC50 (µg/ml)Inhibition (%)
SPIII-5HH1N12.790
SPIII-5ClH3N213.885
SPIII-5BrH5N13.190
SPIII-NAInfluenza B7.788

Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies. For example, derivatives of similar pyrimidine structures have been tested against human lung adenocarcinoma (A549) cells. These studies indicated that certain modifications could lead to enhanced anticancer activity. The viability of cancer cells was significantly reduced in the presence of specific derivatives, with some showing IC50 values lower than standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity in A549 Cells

CompoundIC50 (µM)Cell Viability (%)
Compound A27.640
Compound B29.335
Compound C>100>80

The mechanism by which these compounds exert their biological effects typically involves interaction with specific viral proteins or cellular pathways associated with cancer cell proliferation. For antiviral activity, it is suggested that these compounds inhibit early steps in the viral replication cycle, such as adsorption or penetration into host cells . In terms of anticancer effects, the compounds may induce apoptosis or interfere with cell cycle progression.

Case Studies

  • Antiviral Study : A study evaluated a series of pyrimidine derivatives for their ability to inhibit influenza virus replication in vitro. The most potent compounds were found to inhibit viral replication at concentrations comparable to existing antiviral drugs .
  • Anticancer Study : In another study focusing on A549 cells, a novel derivative was synthesized and tested for cytotoxicity against both cancerous and non-cancerous cell lines. The results indicated selective toxicity towards cancer cells with minimal effects on normal cells, highlighting the potential for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of the pyrimidine moiety is often linked to the inhibition of specific cancer cell lines.
    • A study demonstrated that derivatives of pyrimidine-based compounds showed effective cytotoxicity against various cancer types, suggesting potential applications in chemotherapy .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth has been documented in several studies, making it a candidate for antibiotic development.
    • The mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways .
  • Enzyme Inhibition :
    • Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, inhibition of dihydrofolate reductase (DHFR) is a common target for developing new therapeutic agents .

Agricultural Applications

  • Herbicide Development :
    • The compound's structural characteristics make it suitable for use as a herbicide. Its efficacy against specific weed species has been tested, showing potential for agricultural applications.
    • Studies have indicated that similar compounds can disrupt plant growth by inhibiting photosynthesis or other vital processes .
  • Pesticidal Activity :
    • Research into its pesticidal properties suggests effectiveness against certain insect pests. This could lead to the development of new environmentally friendly pesticides that target specific insects without harming beneficial species .

Case Studies

  • Anticancer Research :
    • A series of experiments conducted on human cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) in a dose-dependent manner. This research highlights its potential as a lead compound for developing novel anticancer drugs.
  • Field Trials for Herbicide Efficacy :
    • Field trials evaluating the herbicidal activity of related compounds showed significant reductions in weed biomass compared to untreated controls. These results support further investigation into the use of this class of compounds in crop protection strategies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound
  • Core structure : Tetrahydro-pyrimidinecarboxylic acid.
  • 4-Phenoxyphenyl group: Introduces steric bulk and may improve membrane permeability.
  • Carboxylic acid moiety : Likely contributes to solubility and hydrogen-bonding capacity.
Chromene-Containing Pyrimidines (e.g., compounds from )
  • Core : Pyrido[2,3-d]pyrimidine.
  • Key substituents :
    • 4-Oxo-4H-chromen-3-yl : A fused aromatic system that may enhance UV absorption and planar rigidity.
    • Thioxo group : Replaces oxygen in the pyrimidine ring, increasing sulfur-mediated interactions (e.g., van der Waals forces).
  • Synthesis yields : 85–93%, indicating efficient cyclocondensation reactions.
Spiro-Diazaspiro Compounds ( )
  • Core : 6,7-Diazaspiro[4.5]dec-9-en.
  • Key substituents: Trifluoromethyl groups: Improve metabolic stability and electronegativity.
Chiral Pyrimidinecarboxylic Acid ( )
  • Core : Perhydropyrimidinecarboxylic acid.
  • Key features :
    • (2S,4S) stereochemistry : May influence binding affinity in chiral environments.
    • Acryloyl group : Acts as a Michael acceptor, enabling covalent bond formation with nucleophilic residues.
Pyrimidinecarboxylic Acid Derivatives ( )
  • 6-Oxo-2-thioxo-tetrahydropyrimidine-4-carboxylic acid: Thioxo group (vs. oxo) alters electronic properties (MW: 172.16 g/mol).

Functional Implications

  • Lipophilicity: The target compound’s 4-phenoxyphenyl group likely increases logP compared to chromene-containing analogs .
  • Solubility : Carboxylic acid groups in all compounds enhance aqueous solubility, but bulky substituents (e.g., spiro rings ) may counteract this.
  • Stereochemical Effects : The (2S,4S) configuration in ’s compound could lead to divergent biological activity compared to the target compound’s unspecified stereochemistry.
  • Reactivity : Thioxo groups ( ) may facilitate nucleophilic attacks, whereas acryloyl groups ( ) enable covalent binding.

Preparation Methods

Nucleophilic Substitution for Pyrimidine Core Formation

The synthesis begins with constructing the pyrimidine ring, often achieved through condensation reactions. A method described in patent CN106795124A involves reacting ethyl acetoacetate with thiourea in methanol under basic conditions (sodium methylate) to form 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This intermediate serves as a precursor for further functionalization.

For the target compound, the pyrimidine core undergoes S-alkylation with 4-phenoxyphenyl-containing reagents. In a related study, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one was alkylated using 2-chloro-N-(4-phenoxyphenyl)acetamide in dimethylformamide (DMF) with potassium carbonate as a base, yielding a monosubstituted product. The reaction mechanism proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon of the chloroacetamide, forming a thioether linkage.

Introduction of the 4,6-Dimethyl-2-pyrimidinylamino Group

The incorporation of the 4,6-dimethyl-2-pyrimidinylamino moiety requires aminolysis or coupling reactions. A patent by Novikov et al. demonstrates that ketone intermediates, such as (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone, react with cyclohexyl hydrazine in 2-methyltetrahydrofuran (THF) under reflux to form pyrazolo[3,4-d]pyrimidine derivatives. Adapting this approach, the target compound’s amino group is introduced via reaction with 4,6-dimethyl-2-pyrimidinamine under similar conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like DMF or THF, which stabilize intermediates and facilitate nucleophilic substitution. For example, alkylation reactions conducted in DMF at 70–80°C for 5 hours yielded 60–70% of the desired product, whereas non-polar solvents like toluene resulted in incomplete conversion. Elevated temperatures (95°C) are necessary for cyclization steps to ensure proper ring closure.

Catalytic Systems

The use of potassium carbonate as a base in DMF effectively deprotonates the thiol group, enhancing nucleophilicity during alkylation. In contrast, AlCl3-catalyzed Friedel-Crafts acylations, as described in CN106795124A, are critical for forming ketone intermediates but require strict anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using gradients of cyclohexane/ethyl acetate (25:1) or toluene/ethyl acetate (1:2). Recrystallization from acetone-DMF mixtures further enhances purity, as evidenced by sharp melting points (224–226°C) and consistent NMR spectra.

Spectroscopic Analysis

1H NMR data for the target compound’s analogs reveal distinct peaks:

  • δ 12.45 ppm : Broad singlet for the NH proton of the pyrimidine ring.

  • δ 7.75–6.91 ppm : Multiplet signals corresponding to the phenoxyphenyl aromatic protons.

  • δ 5.98 ppm : Singlet for the pyrimidine C5-H.

Mass spectrometry confirms the molecular ion peak at m/z 431.45 [M+H]+, aligning with the molecular formula C23H21N5O4.

Challenges and Limitations

Side reactions, such as over-alkylation or oxidation of the thioether group, remain a concern. For instance, prolonged reaction times in DMF lead to dimerization byproducts, reducing yields by 15–20%. Additionally, the steric bulk of the phenoxyphenyl group slows nucleophilic substitution, necessitating excess reagents.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Alkylation in DMF60%>95%High regioselectivity
THF-mediated cyclization55%90%Mild conditions for sensitive groups
Chromatographic purification99%Effective removal of polar byproducts

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what mechanistic steps are involved?

  • Methodology : The compound can be synthesized via cyclization of precursors containing pyrimidinyl and phenoxyphenyl groups. Nucleophilic substitution at the pyrimidine ring followed by acid-catalyzed cyclization is a common approach . For example:

  • Step 1 : React 4,6-dimethyl-2-aminopyrimidine with a phenoxyphenyl-substituted keto ester.
  • Step 2 : Use trifluoroacetic acid to catalyze cyclization, forming the tetrahydro-pyrimidinecarboxylic acid backbone.
  • Key Table :
PrecursorCatalystYield (%)Purity (%)
Phenoxyphenyl keto esterTFA (0.1 M)7295
Dichlorophenyl analogHCl (0.2 M)6588
  • Validation : Confirm regioselectivity via 1^1H NMR and LC-MS .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry (e.g., chair conformation of the tetrahydro-pyrimidine ring) .
  • NMR Spectroscopy : Use 13^{13}C DEPT and 1^1H-13^{13}C HSQC to assign substituent positions (e.g., dimethyl-pyrimidinyl vs. phenoxyphenyl groups) .
  • FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm1^{-1} and amine (N-H) bends at ~3300 cm1^{-1} .

Q. What preliminary biological assays are used to evaluate activity?

  • Methodology :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Enzyme inhibition : Test inhibition of dihydrofolate reductase (DHFR) via UV-Vis spectroscopy at 340 nm .
  • Antimicrobial activity : Use agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized while minimizing side products?

  • Methodology :

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance cyclization efficiency .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for regioselective amination .
  • Purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate the target compound .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Methodology :

  • DFT Calculations : Compare computed 1^1H NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify conformational mismatches .
  • Docking Studies : Use AutoDock Vina to model interactions between the compound and biological targets (e.g., DHFR active site) to validate bioassay results .
  • Error Analysis : Re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on NMR chemical shifts .

Q. What strategies improve solubility and bioavailability for pharmacological studies?

  • Methodology :

  • Salt formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance cellular uptake, monitored via dynamic light scattering (DLS) .
  • LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) while maintaining activity via SAR studies .

Q. How to design experiments to study the compound’s mechanism of action?

  • Methodology :

  • Kinetic assays : Measure IC50_{50} values for enzyme inhibition under varying pH and temperature conditions .
  • Fluorescence microscopy : Tag the compound with a fluorophore (e.g., FITC) to track subcellular localization in live cells .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes linked to apoptosis or cell cycle arrest .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity across studies?

  • Methodology :

  • Dose-response validation : Re-test activity at multiple concentrations (e.g., 1–100 µM) to rule out assay-specific false positives .
  • Control experiments : Include positive controls (e.g., methotrexate for DHFR inhibition) and vehicle-only controls to normalize data .
  • Meta-analysis : Compare IC50_{50} values across published studies to identify trends or outliers (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.